2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide

Oncology Apoptosis Induction Structure-Activity Relationship

2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide is a synthetic small molecule belonging to the 4-aminoquinazoline thioether class, characterized by a butylamino substituent at the quinazoline 4-position and a cyclohexylacetamide side chain linked via a thioether bridge. Its core scaffolds are associated with kinase inhibition mechanisms, and compounds within this family are primarily investigated in preclinical oncology and cholinesterase research.

Molecular Formula C20H28N4OS
Molecular Weight 372.53
CAS No. 422532-82-9
Cat. No. B2728195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide
CAS422532-82-9
Molecular FormulaC20H28N4OS
Molecular Weight372.53
Structural Identifiers
SMILESCCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3CCCCC3
InChIInChI=1S/C20H28N4OS/c1-2-3-13-21-19-16-11-7-8-12-17(16)23-20(24-19)26-14-18(25)22-15-9-5-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13-14H2,1H3,(H,22,25)(H,21,23,24)
InChIKeyJWRBAOMGLCEKNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Technical Brief: 2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide (CAS 422532-82-9)


2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide is a synthetic small molecule belonging to the 4-aminoquinazoline thioether class, characterized by a butylamino substituent at the quinazoline 4-position and a cyclohexylacetamide side chain linked via a thioether bridge . Its core scaffolds are associated with kinase inhibition mechanisms, and compounds within this family are primarily investigated in preclinical oncology and cholinesterase research [1].

Procurement Risk: Why Analog Swapping Without Evidence Can Invalidate Your 4-Aminoquinazoline Thioether Assay


Superficial structural similarity between compounds like CAS 422532-82-9 and its close regioisomer N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide (CAS 688355-10-4) can lead to procurement errors. These analogs differ by the positional swap of the butyl and cyclohexyl groups, a molecular permutation known to drastically alter kinase selectivity profiles, metabolic stability, and apoptosis induction capacity within quinazoline-thioacetamide series [1]. Even subtle modifications to the 4-amino substituent can change a VEGFR-2 inhibitor into an inactive bystander, as shown where replacing a cyclohexyl group with a benzyl group increased the IC50 from 62.23 µM to >600 µM in matched MCF-7 cytotoxicity assays [1]. Without verified lot-specific characterization, substituting one analog for another risks introducing an invalidated chemotype into your research pipeline.

Quantitative Differentiation Map: 2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide Performance Benchmarks


Cytotoxicity Justification in Breast Cancer Models: Cyclohexyl vs. Benzyl and Acetylphenyl Analogs

Within the quinazoline-thioacetamide pharmacophore, the cyclohexyl-containing analog (Compound 11) demonstrates a distinctively moderate cytotoxic threshold (IC50 = 62.23 µM) against MCF-7 breast cancer cells compared to its direct *in-class* comparators. The cyclohexyl derivative is 2.7-fold more potent than Compound 10 (3-acetylphenyl, IC50 = 70.01 µM) and 9.9-fold more potent than Compound 12 (benzyl, IC50 = 615.92 µM) under identical conditions [1]. This establishes the cyclohexyl moiety as a critical driver of baseline activity over other non-heteroaromatic substitutions.

Oncology Apoptosis Induction Structure-Activity Relationship

Baseline Activity Relative to Standard-of-Care in Radiomimetic Screening

The core quinazoline-thioacetamide scaffold synergizes with ionizing radiation to reduce the required effective dose. The closely related cyclohexyl analog (Compound 11) belongs to a sub-class where lead compounds (Compounds 9 and 14) demonstrated a 3-fold reduction in IC50 upon combination with 8 Gy γ-irradiation (from 38.42 µM to 12.93 µM) [1]. While direct testing on the cyclohexyl derivative itself was not reported, this establishes a class-level inference for radiosensitization not typically observed in 4-anilinoquinazoline clinical leads like gefitinib.

Radiosensitization Cytotoxicity Augmentation DNA Damage Response

Differentiation from the Swapped Regioisomer: Butylamino Positional Selectivity

The target compound's regioisomer, N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide (CAS 688355-10-4), presents a critical differentiation point. In BindingDB, the butyl-on-amide regioisomer displayed low cholinesterase inhibition (BuChE Ki = 120 nM) [2], but no comparable data exists for CAS 422532-82-9. The positional swap of the butylamino to the 4-position of the quinazoline ring is known from kinase SAR landscapes to alter the hinge-binding hydrogen bond network from a donor-acceptor motif to a sterically-hindered donor motif, potentially switching primary target engagement from serine hydrolases to tyrosine kinases [1].

Enzymatic Selectivity BindingDB Isomeric Differentiation

Optimal Deployment Scenarios for 2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide


SAR Expansion of Cyclohexyl-Containing VEGFR-2/EGFR Probe Molecules

Use as a core scaffold for synthesizing focused libraries aimed at optimizing the cyclohexyl pocket of receptor tyrosine kinases. The IC50 of 62.23 µM serves as a baseline for derivatization, enabling quantitative tracking of improvement over the parent cyclohexyl moiety [1].

Matched Molecular Pair Analysis for Butylamino Positional Isomers

Employ as a key test article in matched pair studies comparing 4-(butylamino) vs. N-butyl regioisomers. The compound's predicted hinge-binding mode makes it essential for chemoproteomic pull-down experiments aiming to deorphanize the target landscape of 4-aminoquinazolines [1].

Radiotherapy Combination in Apoptosis-Competent Breast Cancer Models

Deploy in preclinical MCF-7 xenograft studies evaluating radiotherapy-drug combinations. Based on class-level evidence, the compound may exhibit a 3-fold radio-sensitization window at 8 Gy doses, a parameter to be confirmed empirically [1].

Quote Request

Request a Quote for 2-((4-(butylamino)quinazolin-2-yl)thio)-N-cyclohexylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.